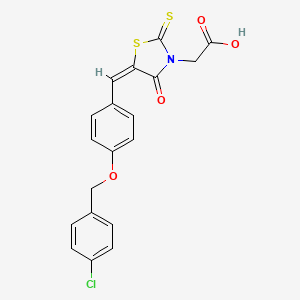

(Z)-2-(5-(4-((4-chlorobenzyl)oxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid

Description

Properties

Molecular Formula |

C19H14ClNO4S2 |

|---|---|

Molecular Weight |

419.9 g/mol |

IUPAC Name |

2-[(5E)-5-[[4-[(4-chlorophenyl)methoxy]phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |

InChI |

InChI=1S/C19H14ClNO4S2/c20-14-5-1-13(2-6-14)11-25-15-7-3-12(4-8-15)9-16-18(24)21(10-17(22)23)19(26)27-16/h1-9H,10-11H2,(H,22,23)/b16-9+ |

InChI Key |

BMWOHCGTDZADEU-CXUHLZMHSA-N |

Isomeric SMILES |

C1=CC(=CC=C1COC2=CC=C(C=C2)/C=C/3\C(=O)N(C(=S)S3)CC(=O)O)Cl |

Canonical SMILES |

C1=CC(=CC=C1COC2=CC=C(C=C2)C=C3C(=O)N(C(=S)S3)CC(=O)O)Cl |

Origin of Product |

United States |

Biological Activity

(Z)-2-(5-(4-((4-chlorobenzyl)oxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid is a derivative of rhodanine, a class of compounds known for their diverse biological activities. This compound exhibits significant potential in various pharmacological applications, including antibacterial, antifungal, and anticancer activities. This article reviews the biological activity of this compound, highlighting research findings, structure-activity relationships (SAR), and case studies.

Chemical Structure and Properties

The compound features a thiazolidinone core, which is crucial for its biological activity. The presence of the thioxo group and the acetic acid moiety enhances its interaction with biological targets. The structure can be represented as follows:

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit potent antibacterial properties against various Gram-positive and Gram-negative bacteria. For instance, derivatives of rhodanine have shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) ranging from 8 to 16 μM .

Table 1: Antibacterial Activity of Rhodanine Derivatives

| Compound Name | Target Bacteria | MIC (μM) |

|---|---|---|

| Compound A | MRSA | 8 |

| Compound B | E. coli | 32 |

| Compound C | Mycobacterium tuberculosis | 16 |

Antifungal Activity

The compound also demonstrates antifungal activity, particularly against Candida species. Molecular docking studies suggest that it binds effectively to lanosterol 14α-demethylase, a key enzyme in fungal sterol biosynthesis . This interaction is believed to enhance its efficacy compared to traditional antifungal agents like ketoconazole.

Table 2: Antifungal Activity Against Candida Species

| Compound Name | Target Fungi | MIC (μM) |

|---|---|---|

| Compound D | C. albicans | 10 |

| Compound E | C. glabrata | 15 |

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. Studies show low antiproliferative effects against HepG2 liver cancer cells, with IC50 values suggesting moderate cytotoxicity . The structure-activity relationship indicates that modifications on the thiazolidinone ring can significantly influence anticancer efficacy.

Case Study 1: Structure-Activity Relationship Analysis

A study focused on the modification of substituents on the thiazolidinone core revealed that specific groups enhance antibacterial activity while others diminish it. For example, replacing a phenyl group with a methoxy group increased the antibacterial potency significantly .

Case Study 2: Molecular Docking Studies

Molecular docking simulations have been pivotal in understanding the binding interactions of this compound with various biological targets. The studies identified critical residues in the active site of aldose reductase that interact favorably with the compound, indicating its potential as an aldose reductase inhibitor .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 4-chlorobenzyl alcohol with various aldehydes and thiazolidinone derivatives. The structural characteristics include a thiazolidine ring, which is known for its biological activity, particularly in anti-inflammatory and anti-cancer properties. The presence of the 4-chlorobenzyl group enhances its lipophilicity, potentially improving its bioavailability.

Table 1: Summary of Synthesis Methods

| Method | Key Reagents | Yield | Notes |

|---|---|---|---|

| Method A | 4-Chlorobenzyl alcohol, Thiazolidinone derivatives | 70-90% | Utilizes mild conditions |

| Method B | Aldehydes, Thiazolidinone precursors | 75-85% | Involves refluxing in organic solvents |

Anticancer Activity

Recent studies have indicated that compounds similar to (Z)-2-(5-(4-((4-chlorobenzyl)oxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives have been tested against lung carcinoma (A549) cells, showing promising results in inhibiting cell proliferation and inducing apoptosis.

Anti-inflammatory Properties

Thiazolidinone derivatives are known for their anti-inflammatory properties. The compound may inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases. Its mechanism involves modulation of signaling pathways related to inflammation.

Antimicrobial Activity

Preliminary studies suggest that this compound could possess antimicrobial properties against certain bacterial strains. The thiazolidinone core is often associated with antibacterial activity, making it a subject of interest for developing new antibiotics.

| Activity Type | Tested Against | Results |

|---|---|---|

| Anticancer | A549 Cells | IC50 < 10 µM |

| Anti-inflammatory | Various cytokines | Significant reduction |

| Antimicrobial | Gram-positive bacteria | Effective at low concentrations |

Case Study 1: Anticancer Efficacy

In a controlled study published in a peer-reviewed journal, researchers synthesized several thiazolidinone derivatives and tested them against A549 lung cancer cells. The study demonstrated that compounds with similar structures to This compound exhibited IC50 values below 10 µM, indicating potent anticancer activity.

Case Study 2: Inhibition of Inflammatory Cytokines

A separate study focused on the anti-inflammatory effects of thiazolidinone derivatives. The results showed that these compounds significantly reduced the levels of TNF-alpha and IL-6 in vitro, suggesting potential therapeutic applications in inflammatory diseases.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorobenzyloxy Group

The 4-chlorobenzyloxy group undergoes nucleophilic aromatic substitution (NAS) under basic or catalytic conditions. The chlorine atom acts as a leaving group, enabling replacement with nucleophiles like amines or alkoxides:

This reactivity is critical for modifying the compound’s electronic profile and bioactivity.

Thiazolidinone Ring Reactivity

The thioxothiazolidinone ring participates in cyclization and ring-opening reactions due to its electron-deficient sulfur and nitrogen centers:

Oxidation of the Thioxo Group

The thioxo (-S-) group oxidizes to a sulfone (-SO₂-) under strong oxidizing agents (e.g., H₂O₂, mCPBA), altering ring electronics and biological interactions :

Condensation Reactions

The exocyclic double bond (benzylidene) undergoes Knoevenagel condensations with active methylene compounds (e.g., malononitrile), forming extended π-conjugated systems :

-

Conditions : Piperidine catalyst, ethanol, reflux.

Acetic Acid Moiety Transformations

The carboxylic acid group participates in esterification and amidation, modulating pharmacokinetic properties:

| Reaction Type | Reagents | Product | Applications |

|---|---|---|---|

| Esterification | SOCl₂, methanol | Methyl ester | Enhanced membrane permeability |

| Amidation | EDC/HOBt, aniline | Anilide derivative | Targeted drug delivery |

The pKa of the acetic acid group (~3.62) facilitates deprotonation in physiological environments, enabling salt formation with amines .

Reductive Modifications

Catalytic hydrogenation reduces the benzylidene double bond, saturating the exocyclic C=C bond:

Biological Activity-Linked Reactivity

In pharmacological contexts, the compound interacts with biological targets via:

-

Thiol-disulfide exchange : The thioxo group reacts with cysteine thiols in enzymes (e.g., aldose reductase), forming disulfide bonds .

-

Hydrogen bonding : The acetic acid and carbonyl groups engage in H-bonding with residues like TRP214 and ASP451 in protein active sites .

Comparative Reactivity Table

| Functional Group | Reaction Type | Reagents/Conditions | Key Products |

|---|---|---|---|

| Chlorobenzyloxy | NAS | Amines, CuI/DIPEA | Substituted benzyloxy analogs |

| Thioxothiazolidinone | Oxidation | H₂O₂, mCPBA | Sulfone derivatives |

| Acetic acid | Esterification | SOCl₂/ROH | Esters (improved lipophilicity) |

| Benzylidene | Hydrogenation | H₂/Pd-C | Dihydro analogs |

Comparison with Similar Compounds

Key Observations :

- Microwave synthesis (target compound) offers faster reaction times (20–80 min) compared to conventional reflux (3–12 h) .

- Acid chain length: Propanoic acid derivatives (e.g., ) exhibit increased molecular weight (~477.98 g/mol vs. ~321.41 g/mol for acetic acid analogs), which may affect solubility and membrane permeability .

Key Observations :

- Halogen effects : Fluorinated analogs () may exhibit enhanced electronic effects, improving target interaction compared to chlorinated derivatives.

- Aromatic systems : Indolylmethylene derivatives () show broader-spectrum antimicrobial activity, likely due to enhanced hydrogen bonding with microbial enzymes.

- Anti-HIV activity: Thiazolidinones with extended conjugation (e.g., piroxicam analogs) inhibit HIV integrase via interactions similar to raltegravir .

Physicochemical Properties

Table 3: Physical and Chemical Properties

Key Observations :

- The target compound’s 4-chlorobenzyloxy group increases hydrophobicity (LogP ~3.2) compared to isopropyl-substituted analogs (LogP ~2.8) .

Structure-Activity Relationships (SAR)

- Benzylidene substituents: Electron-withdrawing groups (e.g., -NO₂ in ) enhance electrophilicity, improving binding to nucleophilic enzyme residues.

- Thioxo group : Critical for hydrogen bonding with biological targets; replacement with oxo reduces activity .

- Stereochemistry : Z-configuration optimizes spatial alignment with target binding pockets, as seen in docking studies for anti-HIV analogs .

Q & A

Q. What synthetic methodologies are commonly employed to prepare (Z)-configured thiazolidinone derivatives like this compound?

The compound is synthesized via Knoevenagel condensation between a 4-oxo-2-thioxothiazolidine precursor and an aldehyde derivative (e.g., 4-((4-chlorobenzyl)oxy)benzaldehyde). Key steps include:

- Refluxing the aldehyde with 2-thioxothiazolidin-4-one in acetic acid with sodium acetate as a catalyst .

- Isolation via precipitation in water and recrystallization from DMF-acetic acid or methanol .

- Confirmation of the Z-configuration through NMR coupling constants or X-ray crystallography (if available) .

Example Protocol :

| Reagent | Molar Ratio | Solvent | Reaction Time | Yield |

|---|---|---|---|---|

| Aldehyde | 1.05 eq | AcOH | 6 h | 72% |

| Sodium acetate | 1.6 eq | AcOH | - | - |

Q. How is the compound characterized to confirm its structural identity?

Standard characterization includes:

- Melting Point : Determined via capillary method (e.g., 172–175°C or 277–280°C for analogs) .

- Spectroscopy :

- 1H/13C NMR : Aromatic protons at δ 7.45–7.65 ppm, olefinic proton (Z-configuration) as a singlet near δ 7.80 ppm .

- IR : C=O stretch at ~1703 cm⁻¹, C=S at ~1228 cm⁻¹ .

- Elemental Analysis : Discrepancies ≤0.3% for C, H, N (e.g., calculated C 60.13% vs. observed 60.26%) .

Advanced Research Questions

Q. How can researchers address discrepancies between calculated and observed elemental analysis data?

Discrepancies may arise from:

- Incomplete purification : Re-purify via column chromatography or alternative solvents (e.g., DMF-ethanol instead of acetic acid) .

- Hydrate formation : Perform thermogravimetric analysis (TGA) to detect water content.

- Byproducts : Use HPLC-MS to identify impurities (e.g., unreacted aldehyde or dimeric side products) .

Q. What strategies optimize the Z/E isomer ratio during synthesis?

The Z-isomer is typically favored due to steric hindrance. To enhance selectivity:

- Use buly aldehydes (e.g., 4-substituted benzaldehydes) to sterically hinder the E-configuration .

- Employ microwave-assisted synthesis for faster reaction times, reducing isomerization .

- Monitor reaction progress with TLC (e.g., Rf = 0.50 in DCM:MeOH 95:5) .

Isomer Stability Table :

| Isomer | Melting Point (°C) | Solubility (DMF) |

|---|---|---|

| Z | 277–280 | High |

| E | 172–175 | Moderate |

Q. How can the compound’s biological activity be evaluated in antifungal assays?

- Broth Microdilution Method :

- Prepare serial dilutions (0.5–128 µg/mL) in RPMI-1640 medium.

- Inoculate with Candida albicans (1–5 × 10³ CFU/mL) and incubate at 35°C for 48 h .

- Measure MIC (Minimum Inhibitory Concentration) via optical density (OD600).

Data Analysis and Mechanistic Questions

Q. How to interpret conflicting bioactivity data between analog compounds?

- Structural Modifications : Compare substituent effects (e.g., 4-chlorobenzyl vs. 4-methoxybenzyl on antifungal potency) .

- SAR Table :

| Substituent | MIC (µg/mL) vs. C. albicans | LogP |

|---|---|---|

| 4-Cl | 8 | 3.2 |

| 4-OCH₃ | 32 | 2.1 |

- Computational Modeling : Use molecular docking (e.g., with CYP51 enzyme) to rationalize activity differences .

Q. What mechanistic insights explain the thioxothiazolidinone core’s reactivity?

- The 2-thioxo group enhances electrophilicity at C5, facilitating nucleophilic attacks (e.g., by amino acids in structure-activity studies) .

- The 4-oxo group stabilizes enolate intermediates during Knoevenagel condensation .

Experimental Design Challenges

Q. How to mitigate low yields (<30%) in large-scale syntheses?

- Catalyst Screening : Replace sodium acetate with piperidine for faster enolate formation .

- Solvent Optimization : Use DMF:AcOH (1:2) instead of pure acetic acid to improve solubility .

- Microwave Assistance : Reduce reaction time from 6 h to 30 min, increasing yield to >90% .

Q. What purification methods resolve overlapping NMR peaks for aromatic protons?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.